molecular formula C13H10FNO2 B12079786 2-(4-Fluorobenzyl)isonicotinic acid

2-(4-Fluorobenzyl)isonicotinic acid

Cat. No.: B12079786
M. Wt: 231.22 g/mol
InChI Key: YAIQTRUUAPKKNU-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorobenzyl group attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)isonicotinic acid typically involves the reaction of 4-fluorobenzyl chloride with isonicotinic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the isonicotinic acid moiety. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorobenzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isonicotinic acids, alcohols, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluorobenzyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The isonicotinic acid moiety can interact with various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A related compound with similar structural features but without the fluorobenzyl group.

    4-Fluorobenzyl isocyanate: Another fluorobenzyl derivative with different functional groups.

    2-(4-Fluorobenzoyl)benzoic acid: A compound with a similar fluorobenzyl group but different core structure.

Uniqueness

2-(4-Fluorobenzyl)isonicotinic acid is unique due to the presence of both the fluorobenzyl and isonicotinic acid moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)7-12-8-10(13(16)17)5-6-15-12/h1-6,8H,7H2,(H,16,17)

InChI Key

YAIQTRUUAPKKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CC(=C2)C(=O)O)F

Origin of Product

United States

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